1-(4-Octylphenyl)ethanone, commonly known as 4'-octylacetophenone, is an aromatic ketone featuring a para-substituted linear eight-carbon alkyl chain . In industrial and pharmaceutical procurement, it is primarily sourced as a critical structural building block for sphingosine 1-phosphate (S1P) receptor modulators, most notably the blockbuster immunosuppressant Fingolimod (FTY720) [1]. Beyond pharmaceutical synthesis, its specific lipophilicity and thermal profile make it a valuable precursor for synthesizing mesogenic compounds in liquid crystal (LC) formulations. Buyers prioritize this exact compound for its ability to install the biologically and physically required C8 chain in a single synthetic step, bypassing the need for complex multi-step alkylations.
Substituting 1-(4-Octylphenyl)ethanone with closely related homologs, such as 4'-hexylacetophenone (C6) or 4'-decylacetophenone (C10), leads to critical downstream failures in both pharmaceutical and materials applications . In drug synthesis, the C8 chain is not merely a lipophilic spacer; it is a strict structural requirement for the final molecule's recognition by Sphingosine Kinase 2 (SphK2) [1]. Using the C6 or C10 analogs generates Fingolimod EP Impurity A or Impurity D, respectively, which fail to meet pharmacopeial standards and exhibit drastically reduced biological efficacy . Similarly, in liquid crystal manufacturing, altering the chain length shifts the thermodynamic phase boundaries, destroying the targeted nematic or smectic operating temperature ranges required for the final electro-optic device[1].
In the synthesis of Fingolimod, the starting material dictates the final alkyl chain length. 1-(4-Octylphenyl)ethanone directly yields the exact C8 chain required for the API to be phosphorylated by SphK2 [1]. Substituting with 4'-hexylacetophenone (C6) or 4'-decylacetophenone (C10) produces Fingolimod EP Impurity A and Impurity D, respectively . Structure-activity relationship studies demonstrate that deviations from the C8 chain drastically reduce SphK2 binding affinity and S1P receptor activation, with shorter or longer chains failing to meet the required kinase activity threshold achieved by C8 derivatives [1].
| Evidence Dimension | Downstream API target affinity and pharmacopeial compliance |
| Target Compound Data | Yields C8-Fingolimod (high-affinity SphK2 substrate, Km = 5 µM) |
| Comparator Or Baseline | 4'-hexylacetophenone (yields EP Impurity A, sub-optimal kinase affinity) |
| Quantified Difference | Prevents formation of strictly regulated EP Impurities A/D |
| Conditions | Industrial API synthesis and SphK2 phosphorylation assays |
Procuring the exact C8 precursor is mandatory to pass strict pharmacopeial purity standards and ensure the biological viability of the synthesized immunosuppressant.
1-(4-Octylphenyl)ethanone is utilized to synthesize octyl-substituted liquid crystals. The 8-carbon chain imparts specific smectic and nematic phase transition temperatures that define the operational range of the display . Compared to 4'-hexylacetophenone, which typically yields LC compounds with lower clearing temperatures and narrower smectic phases, the C8 precursor extends the thermal stability of the mesophase [1]. This precise chain length dictates the dielectric anisotropy and elastic constants of the resulting mixture .
| Evidence Dimension | Mesophase thermal stability and transition temperatures |
| Target Compound Data | C8 chain (stabilizes smectic-nematic transition boundaries) |
| Comparator Or Baseline | 4'-hexylacetophenone (C6 chain, lowers clearing point) |
| Quantified Difference | Shifts operational temperature window for electro-optic devices |
| Conditions | Liquid crystal synthesis and formulation |
Display manufacturers must procure the exact C8 precursor to ensure the final liquid crystal mixture operates reliably within the specified consumer temperature range.
The thermal profile of 1-(4-Octylphenyl)ethanone features a melting point of approximately 18 °C and a boiling point of 152-153 °C at 1 mmHg . This near-room-temperature melting point allows the compound to be handled as a liquid in standard industrial environments above 18 °C, enabling direct pump-feeding into continuous flow reactors without the need for pre-dissolution[1]. In contrast, longer-chain derivatives like 4'-decylacetophenone possess higher melting points, necessitating heated transfer lines or solvent dilution, which reduces reactor throughput and increases energy costs .
| Evidence Dimension | Melting point and liquid processability |
| Target Compound Data | ~18 °C (liquid at standard room temperature >20 °C) |
| Comparator Or Baseline | Longer chain analogs (e.g., C10/C12) (solid at room temperature) |
| Quantified Difference | Eliminates the need for heated transfer lines or solvent pre-dissolution |
| Conditions | Bulk chemical handling and reactor feeding |
The ability to pump the neat precursor directly into the reactor streamlines manufacturing operations and maximizes batch yield per volume.
1-(4-Octylphenyl)ethanone is the definitive starting material for the industrial production of Fingolimod. It is directly subjected to a nitroaldol (Henry) reaction followed by reduction [1]. Procuring this exact compound guarantees the correct C8 alkyl chain required for the drug's interaction with Sphingosine Kinase 2, avoiding the generation of pharmacopeial impurities[2].
This compound serves as a critical intermediate for manufacturing specialized liquid crystal molecules, such as octyl-cyanobiphenyls . The C8 chain length is specifically selected by materials scientists to tune the smectic and nematic phase transition temperatures .
In medicinal chemistry, 1-(4-Octylphenyl)ethanone is used as a foundational building block to explore new chemical space around the S1P receptor pharmacophore [2]. Researchers use this precursor to synthesize conformationally constrained analogs while keeping the critical lipophilic tail constant [2].
Irritant